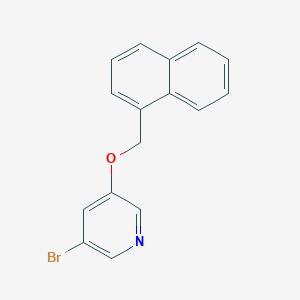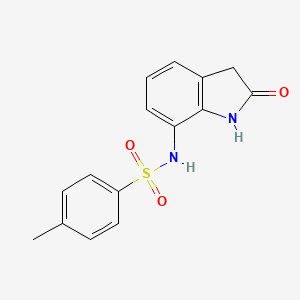
3-Methylthiophene-2-carboxanilide
Overview
Description
3-Methylthiophene-2-carboxanilide is a chemical compound with the molecular formula C11H10N2OS. It is an organic compound that is widely used in scientific research for various applications. This compound is synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments are well-documented.
Scientific Research Applications
Genotoxic and Carcinogenic Potentials : Thiophene derivatives, including 3-aminothiophene derivatives, have been assessed for their genotoxic/mutagenic and carcinogenic potentials. This is crucial for understanding their safety in pharmaceuticals, agrochemicals, or dyestuffs. The studies used in vitro methodologies like the Ames test and the single-cell gel electrophoresis assay (Lepailleur et al., 2014).
Practical Preparation and Synthesis : Efficient processes for preparing derivatives like ethyl 2-methylthiophene-3-carboxylate have been developed, highlighting their importance in chemical synthesis and industrial applications (Kogami & Watanabe, 2011).
Water-Soluble Polythiophene Carboxylic Acids : The solution properties of water-soluble polythiophene carboxylic acids have been studied, revealing significant insights into their behavior in different pH conditions. This is essential for their use in various fields like materials science and polymer chemistry (Kim et al., 1999).
In Situ Spectroelectrochemical and Kinetic Studies : Understanding the growth mechanism of poly(3-methylthiophene) through in situ spectroelectrochemical and kinetic measurements provides valuable information for its application in conductive polymers and electronics (Hoier & Park, 1993).
Anticancer, Anti-HIV, and Antimicrobial Activities : Some 3- and 5-methylthiophene-2-carboxaldehyde derivatives have been investigated for their potential biological activities, including anticancer, anti-HIV, and antimicrobial properties. This is significant for drug development and medicinal chemistry (Savini et al., 2004).
Conducting Polymers and Electrochemistry : The properties and applications of poly(3-methylthiophene) in conducting polymers and electrochemistry have been extensively studied, providing insights into their use in energy storage and electronic devices (Odin & Nechtschein, 1991).
Structural Studies : Theoretical investigations into the electronic structures of thiophene oligomers and their derivatives contribute to our understanding of their potential in materials science and nanotechnology (Kiliç et al., 1996).
properties
IUPAC Name |
3-methyl-N-phenylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-9-7-8-15-11(9)12(14)13-10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEXMROTXMWPPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide](/img/structure/B7578412.png)
![N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine](/img/structure/B7578416.png)



![2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol](/img/structure/B7578457.png)
![N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide](/img/structure/B7578460.png)


![2-[(1-Acetyl-2,3-dihydroindol-6-yl)sulfonylamino]oxyacetic acid](/img/structure/B7578498.png)

